molecular formula C7H8N2O3 B11746589 4-Amino-2-methyl-5-nitrophenol

4-Amino-2-methyl-5-nitrophenol

Cat. No.: B11746589
M. Wt: 168.15 g/mol
InChI Key: ANHZPHIPRWOGCD-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-5-nitrophenol is an aromatic compound with the molecular formula C7H8N2O3. It is a derivative of nitrophenol, characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methyl-5-nitrophenol typically involves nitration of 2-methylphenol (o-cresol) followed by reduction. The nitration process introduces a nitro group into the aromatic ring, and subsequent reduction converts the nitro group to an amino group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using reagents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methyl-5-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like iron and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Amino-2-methyl-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of hair dyes and other cosmetic products due to its coloring properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-5-nitrophenol involves its interaction with molecular targets in biological systems. The amino and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Amino-2-nitrophenol: Similar structure but lacks the methyl group.

    2-Amino-4-nitrophenol: Similar structure with different positions of amino and nitro groups.

    4-Methyl-2-nitrophenol: Similar structure but lacks the amino group.

Comparison: 4-Amino-2-methyl-5-nitrophenol is unique due to the presence of both amino and nitro groups along with a methyl group, which can influence its reactivity and applications

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-amino-2-methyl-5-nitrophenol

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,8H2,1H3

InChI Key

ANHZPHIPRWOGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)[N+](=O)[O-])N

Origin of Product

United States

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